molecular formula C19H22N6O3S2 B2674194 N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171434-50-6

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2674194
CAS RN: 1171434-50-6
M. Wt: 446.54
InChI Key: DKXXBJIXWPLUKQ-UHFFFAOYSA-N
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Description

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N6O3S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Several studies focus on the synthesis of novel heterocyclic compounds derived from similar chemical structures, showcasing the compound's utility as a precursor in creating diverse molecules with potential biological activities. For example, research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been conducted, illustrating the compound's role in generating new heterocyclic compounds with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Anticancer Activities

Research on derivatives similar to the target compound has shown promising antimicrobial and anticancer activities. For instance, the synthesis and characterization of certain derivatives have been studied for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer treatment (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against various cancer cell lines, with some compounds demonstrating curative effects in mouse models of cancer (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Enzyme Inhibition for Therapeutic Applications

The compound and its related structures have been explored for their enzyme inhibition properties, which could be leveraged for therapeutic applications. Research into novel metal complexes of related structures has shown strong carbonic anhydrase inhibitory properties, suggesting potential applications in treating conditions like glaucoma or neurological disorders (Nurgün Büyükkıdan, M. Bülbül, R. Kasımoğulları, B. Büyükkıdan, 2013).

Photosynthetic Electron Transport Inhibition

Some derivatives of the compound have been investigated as potential inhibitors of photosynthetic electron transport, a mode of action that could be utilized in developing new herbicides or studying photosynthesis mechanisms (C. B. Vicentini, S. Guccione, L. Giurato, Rebecca Ciaccio, D. Mares, G. Forlani, 2005).

properties

IUPAC Name

3-methoxy-1-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S2/c1-10-6-11(2)15(12(3)7-10)20-14(26)9-29-19-23-22-18(30-19)21-16(27)13-8-25(4)24-17(13)28-5/h6-8H,9H2,1-5H3,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXXBJIXWPLUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CN(N=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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